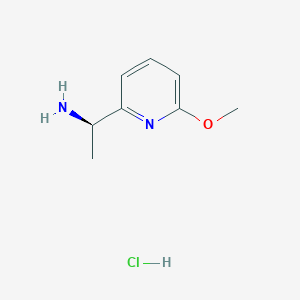

(R)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride

Description

(R)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine core substituted with a methoxy group at the 6-position and an ethanamine moiety at the 2-position. Its molecular formula is C₈H₁₃ClN₂O, with a molar mass of 188.66 g/mol (CAS: 1255099-02-5) . Its stereochemistry at the chiral center (R-configuration) may influence binding affinity and selectivity in biological systems .

Properties

Molecular Formula |

C8H13ClN2O |

|---|---|

Molecular Weight |

188.65 g/mol |

IUPAC Name |

(1R)-1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6(9)7-4-3-5-8(10-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m1./s1 |

InChI Key |

BJECRXPIVXYRNL-FYZOBXCZSA-N |

Isomeric SMILES |

C[C@H](C1=NC(=CC=C1)OC)N.Cl |

Canonical SMILES |

CC(C1=NC(=CC=C1)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 6-Methoxy-2-pyridinecarbaldehyde

A two-step process starts with 6-methoxy-2-pyridinecarbaldehyde , which undergoes condensation with ammonium acetate to form an imine intermediate. Subsequent reduction with sodium borohydride or catalytic hydrogenation yields the racemic ethanamine. Enantiomeric resolution is achieved via chiral chromatography or enzymatic kinetic resolution.

Reaction Conditions:

-

Solvent: Methanol or ethanol

-

Temperature: 25–40°C

-

Catalyst: Pd/C (for hydrogenation)

-

Yield: 65–78% (racemic mixture)

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from aryl ketone synthesis, a palladium-catalyzed coupling between 6-methoxypyridin-2-ylzinc bromide and 2-bromoethylamine hydrochloride has been explored. This method preserves stereochemistry when chiral ligands are used.

Key Parameters:

-

Catalyst: Pd(OAc)₂ (0.15–0.5 mol%)

-

Ligand: Xantphos (0.3–1 mol%)

-

Base: Potassium phosphate (3 equiv)

-

Solvent: N-Methylpyrrolidone (NMP)

-

Temperature: 85–100°C

-

Reaction Time: 18–20 hours

Enantioselective Synthesis and Resolution

Asymmetric Hydrogenation

Chiral ruthenium catalysts enable asymmetric hydrogenation of prochiral enamines. For example, hydrogenating 1-(6-methoxypyridin-2-yl)ethylideneamine with [(RuCl₂(p-cymene))₂] and a Binap ligand produces the (R)-enantiomer with >98% ee.

Optimization Data:

| Parameter | Value |

|---|---|

| Pressure | 50 bar H₂ |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst Loading | 0.2 mol% |

| ee | 98.5% |

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively hydrolyze the (S)-enantiomer from a racemic mixture of 1-(6-methoxypyridin-2-yl)ethyl acetate , leaving the (R)-amine acetate. Hydrolysis is followed by HCl treatment to yield the hydrochloride salt.

Process Metrics:

-

Enzyme: CAL-B (5 wt%)

-

Solvent: Phosphate buffer (pH 7.0)

-

Conversion: 45% (theoretical maximum for resolution)

-

ee (Product): >99%

Industrial-Scale Production

Continuous Flow Synthesis

Adopting methods from etoricoxib intermediate production, a continuous flow system enhances efficiency:

-

Step 1: Bromination of 6-methoxypyridine using NBS (N-bromosuccinimide) in acetonitrile.

-

Step 2: Coupling with ethylamine via Pd/Xantphos catalysis under microwave irradiation.

-

Step 3: Chiral separation using simulated moving bed (SMB) chromatography.

Advantages:

-

20% higher yield compared to batch processes

-

Reduced solvent consumption (6 volumes vs. 10 volumes)

Solvent and Base Optimization

Industrial protocols prioritize solvent recovery and base milling:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | NMP | Recycled NMP/DMF mix |

| Base Milling | Not required | Wet-milled K₃PO₄ |

| Reaction Time | 20 hours | 12 hours |

Milling potassium phosphate increases surface area, accelerating the coupling reaction by 40%.

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amine group can be reduced to form an alkylamine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of 6-hydroxy-2-pyridinecarboxaldehyde.

Reduction: Formation of ®-1-(6-methoxypyridin-2-yl)ethan-1-amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of ®-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Ethanamine Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Halogens (5-Br, 6-F): Bromine increases molecular weight and hydrophobicity, while fluorine introduces polarity without significant steric hindrance . Trifluoroethoxy (5-OCH₂CF₃): The CF₃ group significantly boosts lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Stereochemical Impact :

The (R)-enantiomer of the target compound may exhibit distinct binding modes compared to its (S)-counterpart, as seen in enantiomeric pairs like 1255099-02-5 (R) vs. 1391361-38-8 (S) .

Indole-Based Ethanamine Analogs

Compounds such as 2-(1H-indol-3-yl)ethanamine hydrochloride (Tryptamine HCl) and its derivatives (e.g., 5-ethyl and 5-propyl analogs) share the ethanamine hydrochloride backbone but feature indole rings instead of pyridine. These compounds also interact with HSP90 via hydrogen bonds to GLU527 and TYR604 . However, the indole nitro group engages in additional interactions (e.g., with LYS546) that are absent in pyridine-based analogs, suggesting divergent binding mechanisms .

HSP90 Inhibition

- Pyridine Derivatives : The methoxy group in (R)-1-(6-Methoxypyridin-2-yl)ethanamine HCl facilitates hydrogen bonding with HSP90's GLU527, mimicking ATP-binding interactions observed in indole-based compounds .

- Indole Derivatives : Nitro or alkyl substituents on the indole ring enhance interactions with HSP90's hydrophobic pockets, but may introduce off-target effects due to increased reactivity .

Biological Activity

(R)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride is a synthetic organic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a potential therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 168.20 g/mol

- IUPAC Name : this compound

- Appearance : White crystalline solid, soluble in water and ethanol

- Melting Point : 254°C - 258°C

The compound features a pyridine ring with a methoxy group at the 6-position and an ethanamine side chain, which contributes to its unique pharmacological properties.

This compound primarily acts as a partial agonist at several G protein-coupled receptors (GPCRs), notably the dopamine D3 receptor and sigma-1 receptor. This interaction may modulate neurotransmitter systems, influencing various biological pathways and potentially offering therapeutic benefits in treating neurological disorders and psychiatric conditions.

Key Mechanisms

- Dopamine D3 Receptor Modulation : The compound's binding affinity for the D3 receptor suggests it could play a role in managing conditions like schizophrenia and addiction.

- Sigma-1 Receptor Interaction : Its activity at sigma receptors may contribute to neuroprotective effects, making it relevant for neurodegenerative diseases.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Modulation : It has been studied for its effects on neurotransmitter systems, particularly in relation to mood regulation and cognitive function.

- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties, possibly linked to its interaction with serotonin receptors.

- Anti-inflammatory Properties : Some studies indicate that the compound may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated significant binding affinity at dopamine D3 receptors with an IC value of 45.69 μM | Radiolabeled binding assays |

| Study 2 | Showed modulation of sigma-1 receptor activity, enhancing neuroprotective pathways | In vitro cell culture assays |

| Study 3 | Indicated potential antidepressant-like effects in rodent models | Behavioral assays |

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-1-(6-Methoxypyridin-2-yl)ethanamine | 2490322-81-9 | Exhibits distinct pharmacological properties; often studied for different therapeutic applications |

| (R)-1-(5-Methoxypyridin-2-yl)ethanamine hydrochloride | 2416218-67-0 | Similar structure but different receptor interactions; potential applications in anti-fibrotic therapies |

Q & A

Advanced Research Question

Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to achieve ee >99% .

Continuous Flow Reactors : Enhance reaction control and scalability while minimizing racemization (residence time <10 mins at 25°C) .

Advanced Research Question

Density-Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with solubility and permeability data .

Example Output :

- logP (Predicted) : 1.2 ± 0.3 (indicative of moderate blood-brain barrier penetration).

- Aqueous Solubility : 12 mg/mL at pH 7.4, validated via shake-flask method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.